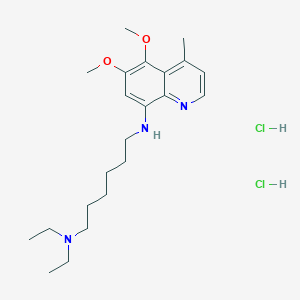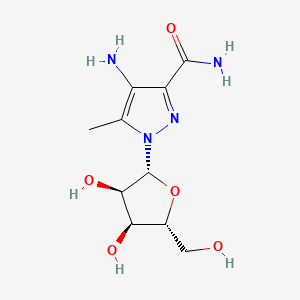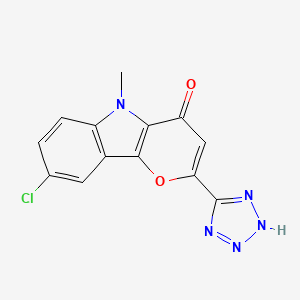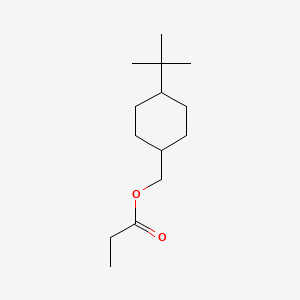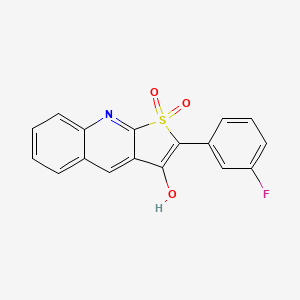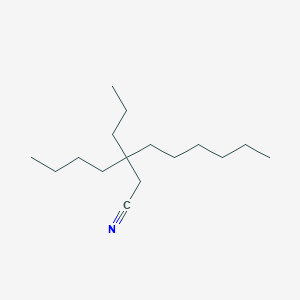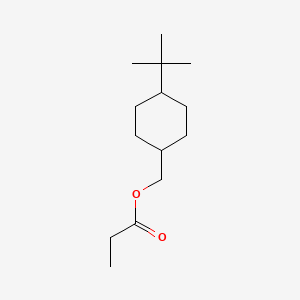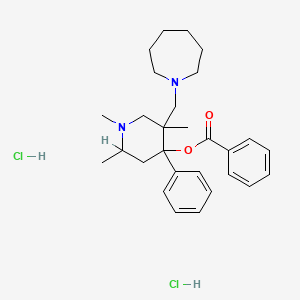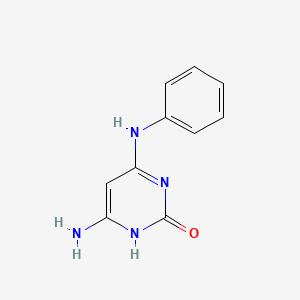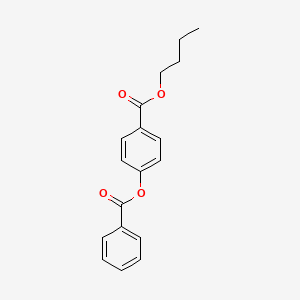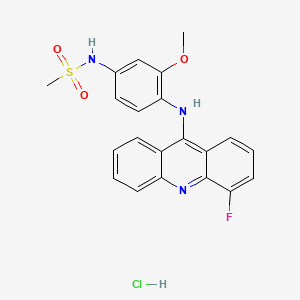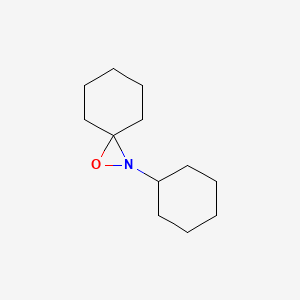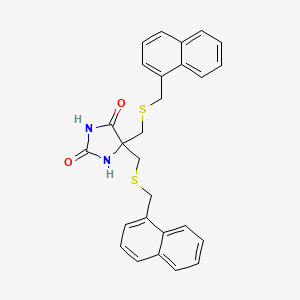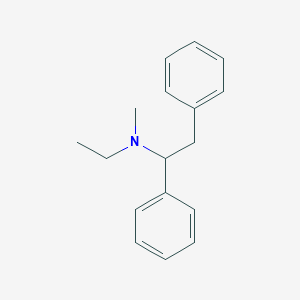
N-Methyl-ephenidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-ephenidine is a dissociative anesthetic that belongs to the diarylethylamine class of compounds. It has been studied for its potential use in treating neurotoxic injuries and has been sold online as a designer drug. The compound is known for its ability to act as an antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-ephenidine typically involves the reaction of 1,2-diphenylethylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-diphenylethylamine attacks the methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-Methyl-ephenidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives of this compound.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on the NMDA receptor and its potential neuroprotective properties.
Medicine: Investigated for its potential use as an anesthetic and in the treatment of neurotoxic injuries.
Industry: Used in the production of other diarylethylamine derivatives and as a research chemical.
作用機序
N-Methyl-ephenidine exerts its effects primarily by acting as an antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound can inhibit excitatory neurotransmission, leading to its anesthetic and dissociative effects. The compound also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .
類似化合物との比較
N-Methyl-ephenidine is similar to other diarylethylamine compounds such as:
- Ephenidine
- Diphenidine
- Methoxphenidine (MXP)
- Fluorolintane
Compared to these compounds, this compound is unique in its specific binding affinity and pharmacological effects. It has a higher affinity for the NMDA receptor compared to some of its analogs, making it a more potent dissociative anesthetic .
特性
CAS番号 |
801141-29-7 |
|---|---|
分子式 |
C17H21N |
分子量 |
239.35 g/mol |
IUPAC名 |
N-ethyl-N-methyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C17H21N/c1-3-18(2)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3 |
InChIキー |
MJDUDHAPJCKZPF-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


